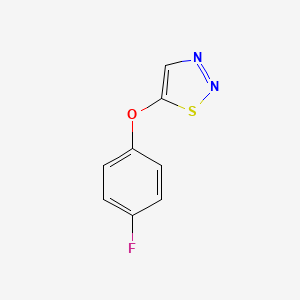

5-(4-Fluorophenoxy)-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

5-(4-fluorophenoxy)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOYLTZNAWXGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CN=NS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenoxy)-1,2,3-thiadiazole typically involves the reaction of 4-fluorophenol with thiosemicarbazide under acidic conditions to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenoxy)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluorophenoxy)-1,2,3-thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 4-fluorophenoxy group distinguishes 5-(4-Fluorophenoxy)-1,2,3-thiadiazole from other aryl-substituted 1,2,3-thiadiazoles. Key comparisons include:

Key Observations :

- Substituent Position : Substituents at the 4th or 5th position of the thiadiazole ring significantly impact bioactivity. For example, 5-aryl derivatives often show enhanced cytotoxicity compared to 4-substituted analogs .

- Halogen Effects : Fluorine’s electronegativity improves metabolic stability and binding affinity in drug-receptor interactions, as seen in fluorophenyl-containing analogs .

- Isomeric Differences : 1,2,3-Thiadiazoles (vs. 1,3,4-thiadiazoles) exhibit distinct reactivity and biological profiles due to altered nitrogen-sulfur arrangements .

Pharmacological Comparisons

Anticancer Activity

- Tubulin Polymerization Inhibitors: Analogous to combretastatin A-4 (CA-4), 1,2,3-thiadiazoles with 3,4,5-trimethoxyphenyl substituents inhibit tubulin polymerization (IC50: 13.4–86.6 nM) and arrest the cell cycle at G2/M. Fluorophenoxy derivatives may mimic these effects but require empirical validation .

Antiviral Activity

- Anti-HIV: 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (93) shows potent anti-HIV activity, outperforming lamivudine (IC50: 3.59 vs. 14.8 µg/mL). Fluorophenoxy derivatives could leverage similar mechanisms but with improved pharmacokinetics due to fluorine’s stability .

Antimicrobial Activity

- Broad-Spectrum Activity: 5-(4-Substitutedphenyl)-1,2,3-thiadiazoles (e.g., 9a-c) inhibit both Gram-positive and Gram-negative bacteria. The fluorophenoxy group’s polarity may enhance membrane penetration .

Crystallographic and Conformational Comparisons

- Isostructural Derivatives: Compounds 4 and 5 (chloro/bromo-fluorophenyl hybrids) are isostructural with similar molecular conformations but divergent crystal packing. Fluorophenoxy analogs may adopt analogous planar geometries, optimizing interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 5-(4-Fluorophenoxy)-1,2,3-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization and substitution. For example, heterocyclic cores like thiadiazole can be formed via condensation of thiosemicarbazides with appropriate aldehydes or ketones under acidic conditions . Solvent selection (e.g., DMF or DMSO) and temperature control (reflux at 80–100°C) are critical to minimize side reactions and optimize yields . Post-synthesis purification often employs column chromatography or recrystallization in ethanol .

- Key Parameters : Reaction pH (maintained at 4–6 using glacial acetic acid) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and thiadiazole ring protons (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Confirm C-F stretching (1090–1120 cm⁻¹) and thiadiazole ring vibrations (1480–1520 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- Purity Assessment : Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. What biological screening approaches are employed to evaluate the bioactivity of this compound?

- In Vitro Assays :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Evaluate interactions with targets like acetylcholinesterase or cyclooxygenase-2 via spectrophotometric methods .

Advanced Research Questions

Q. How do substituent variations on the thiadiazole core affect its bioactivity and physicochemical properties?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance antimicrobial activity by increasing electrophilicity .

- Bulkier Substituents (e.g., cyclohexylsulfanyl) : Improve lipophilicity (logP >3) but may reduce solubility .

- Case Study : 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine showed 2× higher antifungal activity than non-fluorinated analogs .

Q. What insights into molecular conformation and intermolecular interactions are provided by crystallographic studies?

- X-ray Diffraction : The thiadiazole ring adopts a planar conformation, with dihedral angles <5° relative to the fluorophenyl group. Hydrogen bonding (N–H···S/N) stabilizes crystal packing .

- Notable Finding : In 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, π-π stacking between fluorophenyl and triazole rings enhances thermal stability (Tₘ >200°C) .

Q. How can computational methods like molecular docking predict binding interactions with biological targets?

- Protocol :

Protein Preparation : Retrieve target structures (e.g., PDB: 1DX6 for E. coli DHFR).

Docking Software : Use AutoDock Vina or Schrödinger Suite with OPLS4 force field.

Binding Analysis : Fluorophenyl groups form halogen bonds (C–F···O/N) with active-site residues (e.g., Thr116 in COX-2) .

- Validation : Compare docking scores (ΔG <−7 kcal/mol) with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.